11-(5-Chloropyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(5-Chloropyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene is a complex heterocyclic compound that features a unique tricyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloropyrimidine moiety within its structure suggests potential biological activity, making it a candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(5-Chloropyrimidin-2-yl)-4,5,11-triazatricyclo[6210^{2,6}]undeca-2(6),3-diene typically involves multiple steps, starting from readily available precursors One common approach involves the formation of the triazatricyclo[621The reaction conditions often require the use of catalysts such as copper iodide and bases like potassium carbonate in solvents such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors to enhance reaction efficiency and reduce production costs. Additionally, the selection of less toxic reagents and solvents would be crucial to meet environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions
11-(5-Chloropyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups that may enhance its biological activity.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound, potentially altering its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloropyrimidine group can yield a variety of derivatives with different functional groups, potentially enhancing the compound’s biological activity and solubility.
Scientific Research Applications
11-(5-Chloropyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific electronic or optical properties.
Biology: The biological activity of the chloropyrimidine moiety suggests potential applications in drug discovery. The compound could be screened for activity against various biological targets, including enzymes and receptors.
Medicine: Due to its potential biological activity, the compound could be explored as a lead compound for the development of new therapeutics.
Industry: The compound’s unique properties could be leveraged in the development of new industrial materials, such as polymers and coatings, with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 11-(5-Chloropyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene is not fully understood, but it is believed to involve interactions with specific molecular targets. The chloropyrimidine moiety may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene core could also play a role in stabilizing the compound’s interactions with its targets, enhancing its potency and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A simpler compound with similar reactivity, often used as a building block in organic synthesis.
4-(4-Methylpiperazin-1-yl)-6-chloropyrimidin-2-ylamine: Another chloropyrimidine derivative with potential biological activity.
5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)pyrimidine: A compound with a similar chloropyrimidine moiety, used in medicinal chemistry.
Uniqueness
What sets 11-(5-Chloropyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene apart is its tricyclic structure, which provides a unique scaffold for the development of new compounds with enhanced biological activity and stability. The combination of the chloropyrimidine moiety with the triazatricyclo core offers a versatile platform for the design of novel therapeutics and materials.
Properties
IUPAC Name |
11-(5-chloropyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5/c13-7-4-14-12(15-5-7)18-8-1-2-11(18)9-6-16-17-10(9)3-8/h4-6,8,11H,1-3H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUUZCNLTMIHQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=C(CC1N2C4=NC=C(C=N4)Cl)NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.